molecular formula C20H18ClNO4 B392286 2-(4-Chlorophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B392286
M. Wt: 371.8g/mol
InChI Key: LYWWHLZRWUAYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic compound that belongs to the class of cathinone derivatives. Cathinones are known for their psychoactive properties and are often found in designer drugs. This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a pyrrolidine ring, which contribute to its unique chemical properties.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H18ClNO4/c1-13-2-8-17(9-3-13)22-11-15(10-19(22)24)20(25)26-12-18(23)14-4-6-16(21)7-5-14/h2-9,15H,10-12H2,1H3

InChI Key

LYWWHLZRWUAYRP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the acylation of aniline to produce maleanilic acid, followed by cyclization and further functionalization . The reaction conditions often require the use of solvents such as ethanol and catalysts like glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with various molecular targets in the body. It is believed to affect neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as a reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft .

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